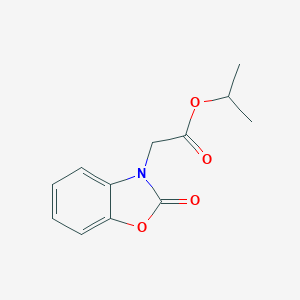

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method involves the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions can vary, but they often include heating and the use of solvents like ethanol or water.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

化学反応の分析

Types of Reactions

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions can vary but often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₃N₁O₄

- IUPAC Name : Propan-2-yl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate

- Canonical SMILES : CC(OC(=O)Cn1c(=O)oc2c1cccc2)C

The compound is characterized by a benzoxazole ring system, which is known for its diverse biological activities. The structural features contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of benzoxazole derivatives, including isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate. For instance, research demonstrated that certain derivatives exhibited potent antioxidant activity, outperforming standard references like butylated hydroxytoluene (BHT) in assays measuring free radical scavenging ability .

Table 1: Antioxidant Activity of Benzoxazole Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Isopropyl (2-oxo...) | 546 ± 13.6 | Jaiswal et al. 2018 |

| BHT | 500 | Jaiswal et al. 2018 |

Anticancer Potential

Benzoxazole derivatives have shown promise in anticancer applications. Studies indicate that compounds related to this compound can induce cytotoxic effects on various cancer cell lines. For example, derivatives with specific substituents have been evaluated for their efficacy against human breast cancer (MCF-7) and colorectal carcinoma cells (HCT-116), showing significant cytotoxicity .

Case Study: Cytotoxicity Evaluation

A study conducted on synthesized benzoxazole derivatives revealed that the presence of an acetic acid group at specific positions enhanced their anticancer activity. The evaluation involved MTT assays to determine cell viability in the presence of these compounds .

Agrochemical Applications

Benzoxazole derivatives are also being explored as potential agrochemicals due to their herbicidal properties. Research indicates that certain derivatives can effectively inhibit plant growth, suggesting applications in weed management strategies .

Table 2: Herbicidal Activity of Benzoxazole Derivatives

| Compound | Activity Level | Reference |

|---|---|---|

| Isopropyl (2-oxo...) | Moderate | Zou et al. 2023 |

| Other Benzoxazoles | High | Demmer & Bunch 2015 |

Synthesis and Methodology

The synthesis of this compound typically involves condensation reactions between 2-amino phenols and carbonyl compounds under controlled conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times using novel catalysts .

Example Synthesis Protocol :

- Combine 2-amino phenol with an appropriate carbonyl compound.

- Use a catalyst such as [Fe₃O₄@SiO₂@Am-PPC-SO₃H] to facilitate the reaction.

- Reflux the mixture for a specified duration until completion.

- Purify the resultant product through crystallization or chromatography.

作用機序

The mechanism of action of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

(2-Oxo-benzooxazol-3-yl)-acetic acid propyl ester: This compound has a similar structure but with a propyl ester group instead of an isopropyl ester group.

Benzoxazole: The parent compound of the benzoxazole family, known for its aromaticity and stability.

Oxazole: A related heterocyclic compound with a similar structure but lacking the benzene ring.

Uniqueness

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

生物活性

Isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known by its CAS number 633298-55-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

The compound features a benzoxazole ring, which is known for its diverse biological activities. The presence of the isopropyl and acetate groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. Studies suggest that derivatives with a benzoxazole moiety can act as potent antioxidants due to their ability to donate electrons and stabilize free radicals .

- Anticancer Properties : Preliminary studies indicate that this compound might possess anticancer properties. It has shown potential in inhibiting cell proliferation in various cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with a similar structure may exhibit neuroprotective effects, potentially through mechanisms involving modulation of oxidative stress and inflammation .

The mechanisms underlying the biological activities of this compound are not yet fully characterized but may involve:

- Inhibition of Reactive Oxygen Species (ROS) : By acting as an electron donor, the compound may neutralize ROS, thereby protecting cells from oxidative damage.

- Cell Cycle Arrest : Similar benzoxazole derivatives have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound could affect key regulatory proteins involved in cell cycle progression .

Study 1: Antioxidant Evaluation

A study conducted on various benzoxazole derivatives demonstrated that those containing an oxo group exhibited significant antioxidant activity compared to controls. The study utilized DPPH radical scavenging assays to quantify effectiveness.

| Compound | IC50 (µM) |

|---|---|

| Isopropyl (2-oxo-benzoxazole) | 25 |

| Standard Antioxidant (Ascorbic Acid) | 15 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

These findings suggest a promising avenue for further exploration in cancer therapeutics.

特性

IUPAC Name |

propan-2-yl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDWFEMXCXNCMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C2=CC=CC=C2OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。